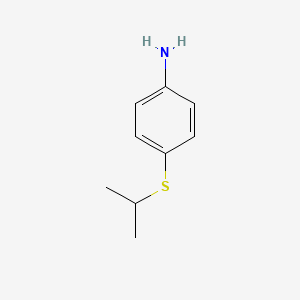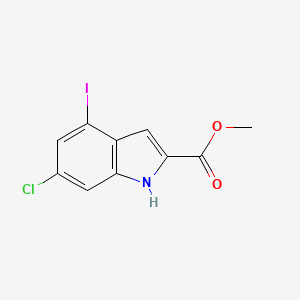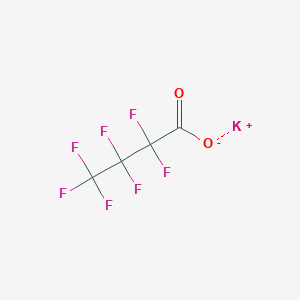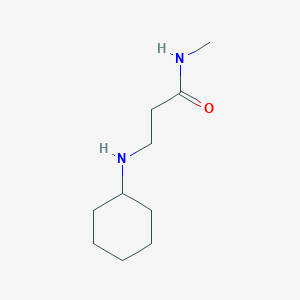
4-Isopropylthioaniline
Descripción general
Descripción
4-Isopropylaniline is a substituted aniline carrying an isopropyl group at position 4 . It has a molecular formula of C9H13N and a molecular weight of 135.21 . It is a clear pale brown to red-brown liquid .
Synthesis Analysis
While specific synthesis methods for 4-Isopropylthioaniline were not found, research in the 1940s found that isopropyl analogs of epinephrine, a similar compound, could be synthesized .Molecular Structure Analysis
The molecular structure of 4-Isopropylaniline consists of 13 Hydrogen atoms, 9 Carbon atoms, and 1 Nitrogen atom .Physical And Chemical Properties Analysis
4-Isopropylaniline has a melting point of -63 °C, a boiling point of 226-227 °C/745 mmHg (lit.), and a density of 0.989 g/mL at 25 °C (lit.) . It is insoluble in water .Aplicaciones Científicas De Investigación
In Vitro Nephrotoxicity Studies
Haloanilines, which include compounds like 4-isopropylthioaniline, are chemical intermediates used in the manufacture of various products such as pesticides, dyes, and drugs. A study by Hong, Anestis, Henderson, and Rankin (2000) examined the nephrotoxic effects of haloanilines using renal cortical slices from rats. The research highlighted the varying degrees of toxicity among different haloaniline isomers, contributing to our understanding of their impact on kidney function (Hong et al., 2000).
Chemical Synthesis and Reaction Studies
Isocyanides, closely related to anilines, are significant in chemical synthesis. A study by Ugi, Werner, and Dömling (2003) discussed the century-long evolution of isocyanide chemistry. They highlighted the versatility of isocyanides in multicomponent reactions, which are crucial in industrial chemistry for discovering new products. This research underlines the potential use of related anilines in various chemical syntheses (Ugi et al., 2003).
Neurophysiological Research
Perreault and Avoli (1989) investigated the effects of 4-aminopyridine on rat hippocampal slices, providing insights into the impact of certain aniline derivatives on neural activity. This research is crucial for understanding how anilines can affect neurotransmission and neurophysiology (Perreault & Avoli, 1989).
Biodegradation Studies
The study of biodegradation of herbicides, which often contain aniline derivatives, is essential for environmental science. Celis, Elefsiniotis, and Singhal (2008) investigated the biodegradability of herbicides, including isoproturon (which degrades to 4-isopropylaniline) in sequencing batch reactors. This research is significant for understanding how aniline derivatives are broken down in various environmental conditions (Celis et al., 2008).
Antimalarial Drug Development
The synthesis of compounds like isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, related to anilines, for antimalarial use was investigated by Warner, Lynch, Meszoely, and Dykstra (1977). This study contributes to the development of new antimalarial drugs, showcasing the potential medicinal applications of aniline derivatives (Warner et al., 1977).
Safety and Hazards
Propiedades
IUPAC Name |
4-propan-2-ylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARPKBYKCBGIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylthioaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B3121867.png)



![8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B3121880.png)
![4-[(4-Hydroxyphenyl)formohydrazido]-4-oxobut-2-enoic acid](/img/structure/B3121885.png)



![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3121918.png)



